4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 344280-65-5
VCID: VC5091934
InChI: InChI=1S/C16H11Cl3O3/c17-10-3-1-9(2-4-10)15(20)8-13(16(21)22)12-6-5-11(18)7-14(12)19/h1-7,13H,8H2,(H,21,22)
SMILES: C1=CC(=CC=C1C(=O)CC(C2=C(C=C(C=C2)Cl)Cl)C(=O)O)Cl
Molecular Formula: C16H11Cl3O3
Molecular Weight: 357.61

4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid

CAS No.: 344280-65-5

Cat. No.: VC5091934

Molecular Formula: C16H11Cl3O3

Molecular Weight: 357.61

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid - 344280-65-5

Specification

CAS No. 344280-65-5
Molecular Formula C16H11Cl3O3
Molecular Weight 357.61
IUPAC Name 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid
Standard InChI InChI=1S/C16H11Cl3O3/c17-10-3-1-9(2-4-10)15(20)8-13(16(21)22)12-6-5-11(18)7-14(12)19/h1-7,13H,8H2,(H,21,22)
Standard InChI Key GDGRFVFYMJTMAH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)CC(C2=C(C=C(C=C2)Cl)Cl)C(=O)O)Cl

Introduction

Structural Characterization and Chemical Identity

The molecular formula of 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid is C₁₆H₁₀Cl₃O₃, derived from its two aromatic chlorophenyl groups and a β-ketobutanoic acid backbone. Key structural features include:

  • A central 4-oxobutanoic acid moiety.

  • Substituents at positions 2 and 4: a 2,4-dichlorophenyl group and a 4-chlorophenyl group, respectively.

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource Reference
Molecular Weight372.61 g/molCalculated
Melting Point128–130°C (analog-based inference)
Boiling Point~408°C (estimated for analogous compounds)
LogP (Partition Coefficient)~2.1 (hydrophobic aromatic domains)
SolubilityLow in water; soluble in polar organic solvents

The infrared (IR) spectrum of structurally related compounds shows characteristic peaks for ketone C=O (1670–1680 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) groups . Nuclear magnetic resonance (NMR) data for analogous systems reveal aromatic proton signals between δ 7.2–8.1 ppm and methylene/methine protons near δ 3.0–4.0 ppm .

Synthetic Methodologies

The synthesis of 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid involves multi-step condensation and cyclization reactions.

Key Reaction Pathways

  • Friedel-Crafts Acylation: A 4-chlorophenylacetyl chloride intermediate reacts with 2,4-dichlorobenzene in the presence of Lewis acids (e.g., AlCl₃) to form the β-keto ester precursor .

  • Hydrolysis: The ester group is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1AlCl₃, dry benzene, reflux, 10 hrs65%
2NaOH (aq), ethanol, 24 hrs85%

Side reactions, such as the formation of dihydropyridazinones, are observed when hydrazine derivatives are used . Modifications using phosphorus pentasulfide or thiophene-based nucleophiles enable the synthesis of sulfur-containing analogs .

CompoundRat Liver KYN 3-OHase IC₅₀ (μM)Rat Brain KYN 3-OHase IC₅₀ (μM)
4-(3,4-DiCl-Ph)-4-oxo-butan1.4 ± 0.30.30 ± 0.06
4-Ph-4-oxo-butenoic acid3.95 ± 0.20.95 ± 0.1

Stability and Degradation

The compound’s stability is influenced by:

  • pH: Rapid hydrolysis occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions, yielding 4-chlorobenzoic acid and dichlorophenylacetone fragments .

  • Light: Photooxidation of the ketone group may generate peroxides, necessitating storage in amber containers .

Comparative Analysis with Structural Analogs

Table 4: Structure-Activity Relationships (SAR)

Substituent PositionModificationEffect on KYN 3-OHase IC₅₀
4-Ph-Cl → -OCH₃7 μM (reduced activity)
2-Ph-H → -CH₂Ph0.18 μM (enhanced activity)

Methylation of the carboxylic acid group abolishes activity, underscoring the necessity of the free -COOH moiety for enzyme binding .

Future Directions

  • Optimization: Introducing fluorine substituents or sulfonamide groups may improve blood-brain barrier penetration .

  • Preclinical Studies: In vivo neuroprotection assays in rodent models of neurodegeneration are warranted .

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